molecular formula C10H5N3O B8784447 Propanedinitrile, 2(3H)-benzoxazolylidene- CAS No. 58092-45-8

Propanedinitrile, 2(3H)-benzoxazolylidene-

Cat. No. B8784447
CAS RN: 58092-45-8
M. Wt: 183.17 g/mol
InChI Key: KTGRMPWZUBNIPJ-UHFFFAOYSA-N
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Patent
US04028089

Procedure details

8.5 g. (0.05 M) of 3,3-bis(methylthio)-2-cyanoacrylonitrile and 6.0 g. (0.055 M) of 2-aminophenol in 200 ml. of methanol or ethanol are held under reflux for 4 hours, subsequently evaporated to dryness in vacuo and the resulting residue is made into a paste with 20 ml. of methanol or ethanol. The resulting crystals are filtered off under suction, washed with 10 ml. of ethanol and dried. There is obtained crude 2-benzoxazolinylidene-malononitrile of melting point ca. 240°-300° C. (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS[C:3](SC)=[C:4]([C:7]#[N:8])[C:5]#[N:6].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18].CO>C(O)C>[O:18]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[NH:11][C:3]1=[C:4]([C:7]#[N:8])[C:5]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(=C(C#N)C#N)SC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
subsequently evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off under suction
WASH
Type
WASH
Details
washed with 10 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of ethanol and dried

Outcomes

Product
Name
Type
product
Smiles
O1C(NC2=C1C=CC=C2)=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.